Cas no 2112819-70-0 (Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate)

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluorophenyl group attached to an isoxazole ring, enhancing its reactivity and potential as a versatile intermediate. The ester functional group allows for further derivatization, making it valuable in synthetic chemistry. The compound's stability and well-defined molecular properties facilitate its use in the development of bioactive molecules, particularly in medicinal chemistry for drug discovery. Its halogenated aromatic system contributes to selective binding interactions, supporting its role in the design of targeted compounds. Suitable for controlled reactions under standard laboratory conditions.
Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate structure
2112819-70-0 structure
Product name:Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
CAS No:2112819-70-0
MF:C11H7ClFNO3
MW:255.629585504532
CID:5324902

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
    • methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
    • SY268055
    • Z2734038994
    • Inchi: 1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
    • InChI Key: ZXJUYLDBIJXFFW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)C1=CC(C(=O)OC)=NO1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2.9

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7543314-1.0g
methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95.0%
1.0g
$528.0 2025-02-19
Enamine
EN300-7543314-2.5g
methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95.0%
2.5g
$1034.0 2025-02-19
Enamine
EN300-7543314-0.1g
methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95.0%
0.1g
$152.0 2025-02-19
Enamine
EN300-7543314-0.25g
methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95.0%
0.25g
$216.0 2025-02-19
1PlusChem
1P028EQ5-100mg
methyl5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95%
100mg
$243.00 2023-12-19
1PlusChem
1P028EQ5-500mg
methyl5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95%
500mg
$565.00 2023-12-19
1PlusChem
1P028EQ5-250mg
methyl5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95%
250mg
$320.00 2023-12-19
Aaron
AR028EYH-100mg
methyl5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95%
100mg
$234.00 2025-02-16
Aaron
AR028EYH-250mg
methyl5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95%
250mg
$322.00 2025-02-16
1PlusChem
1P028EQ5-2.5g
methyl5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate
2112819-70-0 95%
2.5g
$1340.00 2023-12-19

Additional information on Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS No. 2112819-70-0): A Comprehensive Overview

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS No. 2112819-70-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the isoxazole class, a heterocyclic structure known for its diverse biological activities. The presence of both chloro and fluoro substituents in its aromatic ring enhances its potential as a pharmacophore, making it a valuable candidate for further exploration in drug discovery.

The chemical structure of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate consists of an isoxazole core substituted with a carboxylate group at the 3-position and a phenyl ring at the 5-position, which is further modified with a 4-Chloro-2-fluorophenyl moiety. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The compound's molecular formula is C12H8ClFNO3, reflecting its complex composition and potential for diverse chemical reactivity.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from isoxazole scaffolds due to their demonstrated efficacy in various pharmacological contexts. Research has shown that isoxazole derivatives exhibit inhibitory activity against a range of enzymes and receptors involved in inflammatory, infectious, and metabolic diseases. The specific substitution pattern in Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate makes it particularly intriguing for studying its potential role in modulating these pathways.

The synthesis of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as halogenated aromatic compounds and isoxazole derivatives. The introduction of the chloro and fluoro substituents requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired structural modifications efficiently.

Evaluation of the pharmacological properties of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has revealed promising results in preclinical studies. The compound demonstrates significant binding affinity to certain enzyme targets, suggesting its potential as an inhibitor of key pathogenic processes. For instance, studies have indicated that it may interfere with the activity of enzymes involved in bacterial infections, offering a novel approach to combat antibiotic-resistant strains. Additionally, its interaction with inflammatory pathways has been explored, highlighting its potential therapeutic benefits in managing chronic inflammatory conditions.

The structural features of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate also make it an attractive candidate for further derivatization to enhance its pharmacological profile. By modifying the substituent groups or exploring different isoxazole derivatives, researchers can fine-tune the compound's bioactivity and selectivity. This flexibility underscores the importance of Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate as a building block for developing next-generation pharmaceuticals.

In conclusion, Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS No. 2112819-70-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural composition and demonstrated biological activity position it as a promising candidate for further clinical investigation. As research continues to uncover new therapeutic applications for isoxazole derivatives, compounds like Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate are likely to play a crucial role in shaping future treatment strategies.

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